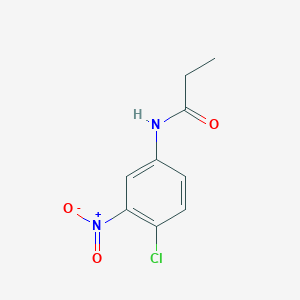
4'-Chloro-3'-nitropropionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-3’-nitropropionanilide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.637 g/mol . This compound is characterized by the presence of a chloro group and a nitro group attached to a propionanilide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4’-Chloro-3’-nitropropionanilide typically involves the nitration of 4’-Chloropropionanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
4’-Chloro-3’-nitropropionanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding anilines.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Chloro-3’-nitropropionanilide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4’-Chloro-3’-nitropropionanilide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar compounds to 4’-Chloro-3’-nitropropionanilide include:
- 2’-Chloro-4’-nitropropionanilide
- 4’-Chloro-2,2-dimethyl-2’-nitropropionanilide
- 4’-Chloro-N-ethyl-2’-nitropropionanilide
- 2’-Chloro-5’-nitropropionanilide
- 4’-Methyl-3’-nitropropionanilide
These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and applications. The unique combination of the chloro and nitro groups in 4’-Chloro-3’-nitropropionanilide provides distinct chemical properties that are valuable in various research contexts.
Properties
CAS No. |
5540-61-4 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
YCRDVUMBHFXJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



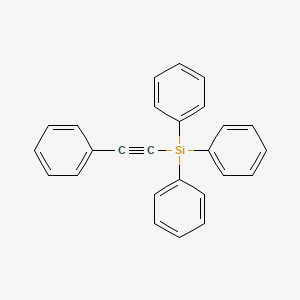
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
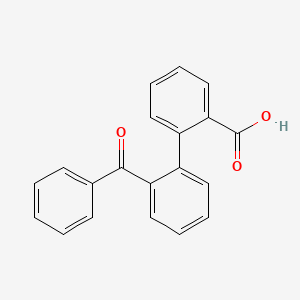


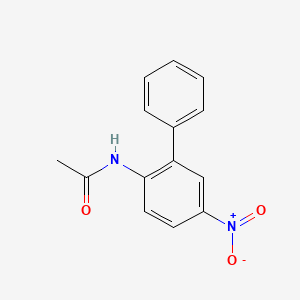
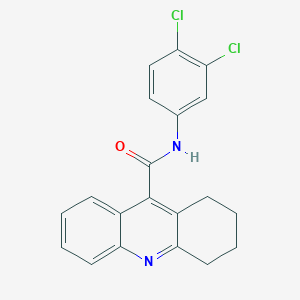
![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)

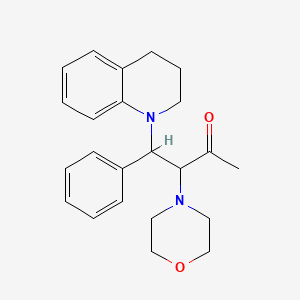

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
